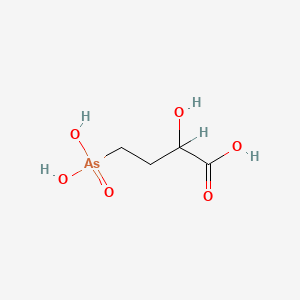

4-Arsono-2-hydroxybutanoic acid

Description

Properties

CAS No. |

86880-38-8 |

|---|---|

Molecular Formula |

C4H9AsO6 |

Molecular Weight |

228.03 g/mol |

IUPAC Name |

4-arsono-2-hydroxybutanoic acid |

InChI |

InChI=1S/C4H9AsO6/c6-3(4(7)8)1-2-5(9,10)11/h3,6H,1-2H2,(H,7,8)(H2,9,10,11) |

InChI Key |

QGFAEXQTWIRVJH-UHFFFAOYSA-N |

SMILES |

C(C[As](=O)(O)O)C(C(=O)O)O |

Canonical SMILES |

C(C[As](=O)(O)O)C(C(=O)O)O |

Synonyms |

4-arsono-2-hydroxybutanoic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group Influence on Reactivity and Toxicity

- Arsenic vs. Nitrogen/Oxygen Substituents: The presence of arsenic in this compound and AST-OH introduces higher toxicity risks compared to nitrogen- or oxygen-containing analogues (e.g., 4-(Dimethylamino)-2-hydroxybutanoic acid or 2-amino-4-hydroxybutanoic acid). Arsenic compounds often require stringent handling protocols .

- In contrast, the dimethylamino group (-N(CH₃)₂) in 4-(Dimethylamino)-2-hydroxybutanoic acid reduces polarity, affecting its interaction with biological systems .

Preparation Methods

Classical Synthesis via 2-Chloroethylarsonic Acid

The foundational synthesis of this compound begins with 2-chloroethylarsonic acid (Cl-CH₂-CH₂-AsO₃H₂), as described by Adams et al. (1983). The procedure involves seven steps:

-

Synthesis of 2-Chloroethylarsonic Acid :

Arsenic trioxide (As₂O₃) is dissolved in aqueous NaOH, followed by the addition of 2-chloroethanol. The mixture is acidified with HCl, and the product is extracted with chloroform. Subsequent distillation yields dichloro-(2-chloroethyl)arsine, which is oxidized with H₂O₂ to form 2-chloroethylarsonic acid. -

Esterification and Coupling :

The chloroethylarsonic acid is esterified with propan-1-ol, then coupled with diethyl acetamidomalonate in ethanol under basic conditions. This forms the intermediate diethyl acetamido(2-arsonoethyl)malonate . -

Hydrolysis and Decarboxylation :

The malonate ester is hydrolyzed with 6 M HCl, followed by decarboxylation to yield 2-amino-4-arsonobutanoic acid (AST-OH). This intermediate is purified via ion-exchange chromatography. -

Diazotization and Hydroxylation :

AST-OH undergoes diazotization with sodium nitrite (NaNO₂) in acidic conditions, producing a diazonium intermediate. Hydrolysis of this intermediate replaces the amino group with a hydroxyl group, yielding this compound.

Yield : The classical route achieves a 16% overall yield after crystallization.

Modified Synthesis with Streamlined Steps

A modified protocol eliminates the esterification step, improving efficiency:

-

Direct Coupling of 2-Chloroethylarsonic Acid :

The chloroethylarsonic acid is directly reacted with diethyl acetamidomalonate in ethanol, bypassing esterification. -

One-Pot Hydrolysis and Decarboxylation :

The intermediate undergoes simultaneous hydrolysis and decarboxylation in 6 M HCl, directly producing AST-OH. -

Oxidative Hydroxylation :

AST-OH is treated with NaNO₂ and H₂SO₄, followed by resin-based purification, to yield the final product.

Yield : This method achieves a 56% yield of AST-OH, which is subsequently converted to this compound with 90% purity.

Comparative Analysis of Synthetic Methods

Reaction Conditions and Efficiency

The modified method reduces side reactions and eliminates the need for volatile solvents like chloroform, enhancing safety and scalability.

Structural Validation

X-ray crystallography confirms the structure of this compound as a racemic hydrate with one water molecule of crystallization. The arsenic atom adopts a tetrahedral geometry, with bond lengths of 1.78 Å (As-O) and 1.95 Å (As-C).

Key Spectral Data :

-

¹H NMR (D₂O) : δ 4.06 (t, J = 6.4 Hz, 2H, CH₂-As), 3.72 (m, 1H, CH-OH), 2.88 (t, J = 6.4 Hz, 2H, CH₂-CO₂H).

-

Infrared (IR) : Strong absorption at 1680 cm⁻¹ (C=O) and 850 cm⁻¹ (As-O).

Enzymatic and Kinetic Studies

Substrate Activity with Phosphoglycerate Kinase

This compound acts as a poor substrate for phosphoglycerate kinase compared to 3-phosphoglycerate:

| Parameter | 3-Phosphoglycerate | This compound |

|---|---|---|

| Kₘ (Michaelis) | 0.12 mM | 0.18 mM |

| kₐₜₐₗ (Catalytic) | 320 s⁻¹ | 0.25 s⁻¹ |

| kₐₜₐₗ/Kₘ | 2667 mM⁻¹s⁻¹ | 1.39 mM⁻¹s⁻¹ |

The 1300-fold reduction in catalytic efficiency (kₐₜₐₗ) highlights the enzyme’s sensitivity to the arsonomethyl substitution.

Role in Antimicrobial Semisynthesis

This compound is a precursor to arsinothricin , a broad-spectrum antibiotic. Enzymatic methylation by CmArsM (an arsenic methyltransferase) converts AST-OH to the active antimicrobial agent.

Reaction Scheme :

Challenges and Optimization Strategies

Q & A

Q. What are the established synthetic routes for 4-Arsono-2-hydroxybutanoic acid, and what key intermediates are involved?

The synthesis involves sequential substitution, reduction, and oxidation steps. Starting with 2-chloroethanol, arsenic trioxide (As₂O₃) reacts with NaOH to generate sodium arsenite (Na₃AsO₃), which substitutes the chlorine atom to form (2-hydroxyethyl)arsonic acid. Subsequent reduction with SO₂/HCl yields trivalent arsine intermediates (e.g., dichloro-(2-hydroxyethyl)arsine), followed by chlorination with thionyl chloride (SOCl₂) and oxidation with H₂O₂ to produce (2-chloroethyl)arsonic acid. Final hydrolysis yields this compound. Key intermediates include AST-OH (2-amino-4-arsonobutanoic acid), a direct precursor .

Q. What safety precautions are critical when synthesizing or handling arsenic-containing compounds like this compound?

Arsenic compounds require strict safety protocols:

- Use fume hoods to avoid inhalation of toxic vapors (e.g., As₂O₃, SOCl₂).

- Wear PPE (gloves, goggles, lab coats) to prevent skin/eye contact.

- Employ closed-system purification (e.g., vacuum distillation for intermediates) to minimize exposure.

- Dispose of arsenic waste via certified hazardous waste channels. Analogous safety data highlight risks of acute toxicity (H302) and respiratory irritation (H335) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields or purity of this compound across synthetic methods?

Yield variations often stem from:

- Incomplete oxidation : Residual trivalent arsenic species (e.g., As(III)) may persist. Monitor oxidation efficiency via iodometric titration or ICP-MS.

- Purification challenges : Recrystallization from acetone/ethyl ether improves purity by removing chloride byproducts .

- Analytical validation : Use HPLC (C18 column, UV detection) or ¹H/¹³C NMR to quantify impurities (e.g., unreacted AST-OH or chlorinated derivatives).

Q. What strategies address stereochemical control at the 2-hydroxy position in this compound synthesis?

The compound exists as a racemic mixture (D/L-enantiomers). To isolate enantiopure forms:

- Chiral resolution : Use chiral stationary phases (e.g., amylose derivatives) in preparative HPLC.

- Enzymatic resolution : Lipases or esterases selectively hydrolyze enantiomers in esterified precursors.

- Asymmetric synthesis : Design chiral catalysts (e.g., BINOL-phosphoric acids) for stereoselective hydroxylation. Current methods primarily yield racemic products, necessitating post-synthesis separation .

Q. How do contradictory data on the biological activity of this compound arise, and how can they be reconciled?

Discrepancies may result from:

- Purity variability : Trace arsenic(III) impurities can alter toxicity profiles. Validate purity via elemental analysis (As content) and TLC.

- Solvent effects : Activity in aqueous vs. organic phases differs due to solubility. Standardize assay conditions (e.g., PBS buffer, DMSO vehicle controls).

- Structural analogs : Compare results with structurally related compounds (e.g., 4-(4-Bromophenyl)butanoic acid) to isolate arsenic-specific effects .

Methodological Considerations

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

- Structural elucidation : High-resolution MS (HRMS) and multinuclear NMR (¹H, ¹³C, ⁷⁵As) confirm molecular composition and arsenic coordination.

- Purity assessment : Ion chromatography detects anionic impurities (e.g., chloride, sulfate).

- Thermal stability : TGA-DSC analyzes decomposition pathways (e.g., loss of hydroxyl/arsono groups) .

Q. How can researchers optimize reaction conditions to minimize arsenic waste in large-scale syntheses?

- Catalytic recycling : Recover arsenic trioxide via acid-base extraction from reaction byproducts.

- Solvent selection : Use ethanol/water mixtures to enhance reaction efficiency and reduce hazardous solvent volumes.

- Green chemistry : Explore biocatalytic routes (e.g., arsenite oxidase enzymes) for arsenic functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.